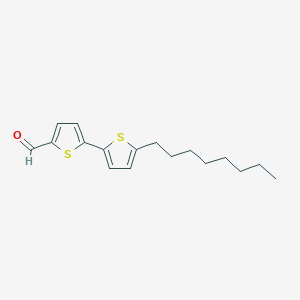
5'-Octyl-2,2'-bithiophene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Octyl-2,2’-bithiophene-5-carbaldehyde: is an organic compound with the molecular formula C17H22OS2 and a molecular weight of 306.49 g/mol It is a derivative of bithiophene, a compound consisting of two thiophene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde typically involves the following steps:
Formation of 2,2’-Bithiophene: This can be achieved through the coupling of thiophene units using a palladium-catalyzed cross-coupling reaction.
Introduction of the Octyl Group: The octyl group can be introduced via a Friedel-Crafts alkylation reaction, where an octyl halide reacts with 2,2’-bithiophene in the presence of a Lewis acid catalyst.
Formylation: The final step involves the formylation of the octyl-substituted bithiophene to introduce the carbaldehyde group.
Industrial Production Methods: Industrial production methods for 5’-Octyl-2,2’-bithiophene-5-carbaldehyde would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 5’-Octyl-2,2’-bithiophene-5-carboxylic acid.
Reduction: 5’-Octyl-2,2’-bithiophene-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of novel materials with specific electronic properties.
Biology and Medicine:
Industry: In the industrial sector, 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs) .
Mechanism of Action
The mechanism of action of 5’-Octyl-2,2’-bithiophene-5-carbaldehyde is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of materials in which the compound is incorporated, making it useful in the development of organic electronic devices .
Comparison with Similar Compounds
2,2’-Bithiophene-5-carboxaldehyde: Similar structure but lacks the octyl group, resulting in different solubility and electronic properties.
5-Bromo-2,2’-bithiophene:
2,5-Thiophenedicarboxaldehyde: Contains two aldehyde groups, offering different functionalization possibilities.
Uniqueness: The presence of the octyl group in 5’-Octyl-2,2’-bithiophene-5-carbaldehyde enhances its solubility in organic solvents and modifies its electronic properties, making it particularly useful in the development of organic electronic materials. This sets it apart from other bithiophene derivatives that may not have the same solubility or electronic characteristics .
Properties
Molecular Formula |
C17H22OS2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
5-(5-octylthiophen-2-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C17H22OS2/c1-2-3-4-5-6-7-8-14-9-11-16(19-14)17-12-10-15(13-18)20-17/h9-13H,2-8H2,1H3 |
InChI Key |
PNFOSURBBXIPQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



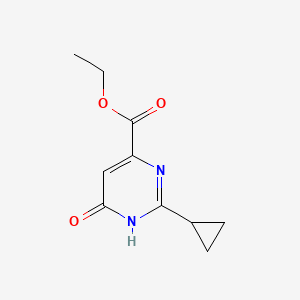
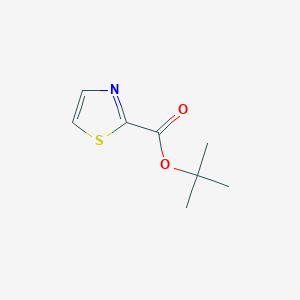

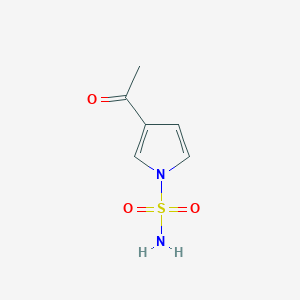
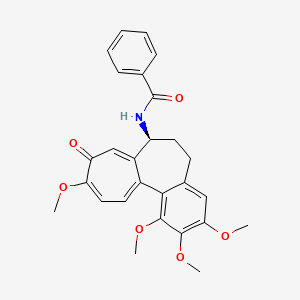
![2-Formylbenzo[b]thiophene-7-carbonitrile](/img/structure/B13974919.png)
![Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13974927.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-7-amine](/img/structure/B13974932.png)
![2-Chloro-6,7-dihydro-6-(1H-pyrazol-4-yl)-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974936.png)


![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)
![Benzoic acid, 4-[2-oxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl]-, methyl ester](/img/structure/B13974953.png)
